1H-吡咯-1-基氧基,3-(((2,5-二氧代-1-吡咯烷基)氧基)羰基)-2,5-二氢-2,2,5,5-四甲基-

描述

1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester is an N-hydroxysuccinimide ester of the nitroxide spin label 2,2,5,5-tetramethyl-3-carboxylpyrrolin-1-oxyl, also known as tempyo. This ester is an active acylating agent that preferentially targets α-amino groups. This reagent can be used to spin label proteins and aminoacylated RNA species.

科学研究应用

合成和反应

- 这些化合物在合成 3-取代的 2,5-二氢-2,2,5,5-四甲基-1H-吡咯-1-氧自由基方面发挥重要作用。这些自由基由于其活化的吸电子基团(如羰基、氰基或酯)而可用于自旋标记生物分子 (Hankovszky、Hideg 和 Jerkovich,1989 年)。

- 这些化合物已用于通过克莱森重排和随后的溴化等过程合成 3,4-二取代的 2,5-二氢-1H-吡咯-1-氧自由基。这些步骤导致形成用于自旋标记的衍生物 (Hideg、Sár、Hankovszky、Tamas 和 Jerkovich,1993 年)。

在聚合物合成和性能中的应用

- 在聚合物科学领域,这些化合物用于开发导电聚合物,如聚[双(吡咯-2-基)亚芳基]。它们具有较低的氧化电位,使其在导电形式中稳定 (Sotzing 等人,1996 年)。

- 已经探索了利用这些化合物合成新型含 TEMPO 的聚吡咯衍生物。这些衍生物表现出优异的电化学性能,可用于有机自由基电池等应用 (Xu、Yang、Su、Ji 和 Zhang,2014 年)。

电子转移和反应机理

- 这些化合物参与电子转移和与辐射诱导自由基的加成反应,这是辐射化学研究的一个关键领域 (Nigam、Asmus 和 Willson,1976 年)。

作用机制

Target of Action

NSC319633, also known as “1H-Pyrrol-1-yloxy, 3-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-”, primarily targets the Werner (WRN) helicase . WRN helicase is a member of the RecQ helicase family, which contributes to DNA replication, recombination, and repair . It plays a crucial role in maintaining genomic stability and cell proliferation .

Mode of Action

NSC319633 acts as a WRN helicase inhibitor . By inhibiting the activity of WRN helicase, NSC319633 disrupts the normal functioning of the enzyme, leading to decreased cell viability and proliferation, and increased DNA damage and apoptosis .

Biochemical Pathways

Given its target, it is likely that it impacts pathways related to dna replication, recombination, and repair . By inhibiting WRN helicase, NSC319633 could potentially disrupt these processes, leading to genomic instability and triggering programmed cell death or apoptosis .

Pharmacokinetics

Pharmacokinetic studies would be necessary to understand how NSC319633 is processed in the body and how these processes impact its bioavailability .

Result of Action

The inhibition of WRN helicase by NSC319633 leads to a decrease in cell viability and proliferation, and an increase in DNA damage and apoptosis . This suggests that NSC319633 could potentially be used as a therapeutic agent in conditions characterized by excessive cell proliferation, such as cancer .

生化分析

Biochemical Properties

NSC319633 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as proteases and kinases, influencing their activity and stability. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. For instance, NSC319633 has been shown to inhibit certain proteases, thereby regulating protein degradation pathways . Additionally, it interacts with nucleic acids, affecting processes such as DNA replication and transcription.

Cellular Effects

NSC319633 exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, NSC319633 has been found to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . It also affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and energy production. In cancer cells, NSC319633 has been observed to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation .

Molecular Mechanism

The molecular mechanism of NSC319633 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, NSC319633 binds to specific active sites on enzymes, altering their conformation and activity. This binding can lead to the inhibition of enzyme activity, as seen with certain proteases, or activation, as observed with some kinases . Additionally, NSC319633 can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NSC319633 have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that NSC319633 remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to NSC319633 in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged cell cycle arrest and apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of NSC319633 vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as inhibiting tumor growth and modulating immune responses . At high doses, NSC319633 can cause toxic or adverse effects, including organ toxicity and systemic inflammation. Threshold effects have been identified, indicating that there is a specific dosage range within which NSC319633 is effective without causing significant toxicity.

Metabolic Pathways

NSC319633 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to affect glycolytic enzymes and oxidative phosphorylation, leading to changes in energy production and metabolic reprogramming . These interactions can result in altered levels of metabolites, influencing cellular energy balance and overall metabolic activity.

Transport and Distribution

Within cells and tissues, NSC319633 is transported and distributed through specific mechanisms involving transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with cellular transporters, which facilitate its uptake and distribution . NSC319633 has been observed to accumulate in specific cellular compartments, affecting its activity and function.

Subcellular Localization

The subcellular localization of NSC319633 plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, NSC319633 may localize to the nucleus, where it interacts with transcription factors and regulatory proteins, influencing gene expression. Its localization to other organelles, such as mitochondria, can affect metabolic processes and energy production.

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c1-12(2)7-8(13(3,4)15(12)19)11(18)20-14-9(16)5-6-10(14)17/h7,19H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSVTMQVXNIMMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C(N1O)(C)C)C(=O)ON2C(=O)CCC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37558-29-5 | |

| Record name | NSC319633 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037558295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC319633 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrol-1-yloxy, 3-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-2,5-dihydro-2,2,5,5-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

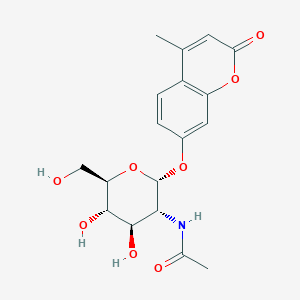

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

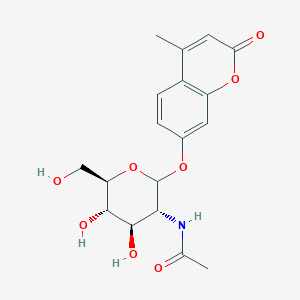

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)